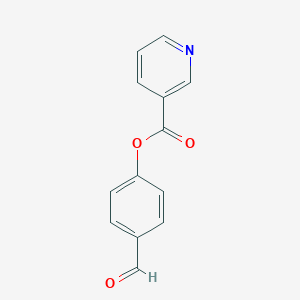

(4-formylphenyl) pyridine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-formylphenyl) pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-9-10-3-5-12(6-4-10)17-13(16)11-2-1-7-14-8-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEASBTFUQUJCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358151 | |

| Record name | nicotinic acid 4-formyl-phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15131-72-3 | |

| Record name | 3-Pyridinecarboxylic acid, 4-formylphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15131-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | nicotinic acid 4-formyl-phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-formylphenyl) pyridine-3-carboxylate

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive search of publicly available scientific literature and chemical databases, we have determined that detailed experimental data and in-depth characterization of (4-formylphenyl) pyridine-3-carboxylate (also known as Nicotinic acid 4-formyl-phenyl ester) are not sufficiently available to construct the comprehensive technical guide as initially requested. While the existence of this compound is confirmed, specific details regarding its synthesis, physicochemical properties, and spectral data remain largely unpublished.

This situation presents a unique opportunity for novel research and publication. The synthesis and thorough characterization of this molecule would represent a valuable contribution to the field of medicinal chemistry and drug discovery.

In lieu of a detailed guide on the specific target compound, we are providing a foundational framework based on established principles of organic synthesis and analytical chemistry. This document will serve as a roadmap for any research group wishing to synthesize and characterize (4-formylphenyl) pyridine-3-carboxylate. We will outline a proposed synthetic route, detail the necessary experimental protocols for characterization, and provide a template for data presentation.

Introduction and Rationale

(4-formylphenyl) pyridine-3-carboxylate is a molecule of interest due to its hybrid structure, incorporating both a pyridine-3-carboxylate (a derivative of nicotinic acid, Vitamin B3) and a 4-formylphenyl (p-hydroxybenzaldehyde derivative) moiety. The pyridine ring is a common scaffold in pharmaceuticals, known for its ability to participate in hydrogen bonding and other intermolecular interactions. The formyl group is a versatile functional handle for further synthetic modifications, such as the formation of Schiff bases, reductive amination to introduce new substituents, or oxidation to a carboxylic acid.

The combination of these functionalities suggests potential applications in areas such as:

-

Drug Discovery: As a building block for more complex molecules with potential biological activity. The ester linkage could also be designed to be cleavable by esterases in vivo, releasing a nicotinic acid derivative and a benzaldehyde derivative.

-

Materials Science: The aromatic nature of the molecule could lend itself to applications in organic electronics or as a component of liquid crystals.

Proposed Synthesis: Esterification of Nicotinic Acid with 4-Hydroxybenzaldehyde

The most direct and logical approach to the synthesis of (4-formylphenyl) pyridine-3-carboxylate is the esterification of nicotinic acid with 4-hydroxybenzaldehyde. Several standard esterification methods could be employed, each with its own advantages and considerations.

Fischer-Speier Esterification

This classic method involves reacting the carboxylic acid and the alcohol in the presence of a strong acid catalyst.

Reaction Scheme:

A proposed Fischer-Speier esterification workflow.

Experimental Protocol:

-

Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine nicotinic acid (1.0 eq), 4-hydroxybenzaldehyde (1.0-1.2 eq), and a suitable solvent (e.g., toluene or benzene).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

-

Dean-Stark Apparatus: The removal of water is crucial for driving the reversible esterification reaction to completion, thereby maximizing the yield of the desired ester.

-

Excess Reagent: Using a slight excess of the more volatile or less expensive reactant (in this case, potentially 4-hydroxybenzaldehyde) can also help to shift the equilibrium towards the product.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the alcohol.

Steglich Esterification

This method is a milder alternative that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

A proposed Steglich esterification workflow.

Experimental Protocol:

-

Reactant Setup: In a round-bottom flask, dissolve nicotinic acid (1.0 eq), 4-hydroxybenzaldehyde (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Coupling Agent Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 eq) in the same solvent dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.

-

Workup: The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU precipitate.

-

Purification: Wash the filtrate with dilute acid (e.g., 1M HCl) to remove any remaining DMAP, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Causality Behind Experimental Choices:

-

DCC and DMAP: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, forming a more reactive N-acylpyridinium salt, which is readily attacked by the alcohol. This method is particularly useful for sterically hindered alcohols or when acid-sensitive functional groups are present.

-

Anhydrous Conditions: The reagents used in Steglich esterification are sensitive to water, which can hydrolyze the activated intermediates and reduce the yield.

Physicochemical Characterization

Once synthesized and purified, a thorough characterization of (4-formylphenyl) pyridine-3-carboxylate is essential to confirm its identity and purity.

Physical Properties

A summary of the expected physical properties should be compiled in a table for clarity.

| Property | Expected Value/Observation |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, Chloroform, Acetone); sparingly soluble in water and non-polar solvents (e.g., Hexane) |

| Molecular Formula | C₁₃H₉NO₃ |

| Molecular Weight | 227.22 g/mol |

Spectroscopic Analysis

Detailed spectroscopic analysis is required to elucidate the structure of the synthesized compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the pyridine and the phenyl rings, as well as a characteristic singlet for the aldehyde proton (typically in the range of 9.5-10.5 ppm). The chemical shifts and coupling constants of the aromatic protons will provide valuable information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum should show signals for all 13 carbon atoms. Key signals to identify would be the carbonyl carbons of the ester and the aldehyde (typically in the range of 160-170 ppm and 190-200 ppm, respectively), as well as the aromatic carbons.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | ~1720-1740 |

| C=O (aldehyde) | ~1700-1720 |

| C-O (ester) | ~1250-1300 |

| Aromatic C=C | ~1450-1600 |

| Aromatic C-H | ~3000-3100 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, which can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Crystallographic Analysis

If suitable single crystals of the compound can be grown, X-ray crystallography would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms.

Conclusion and Future Work

The synthesis and comprehensive characterization of (4-formylphenyl) pyridine-3-carboxylate would be a valuable addition to the chemical literature. The protocols and analytical methods outlined in this guide provide a solid foundation for any research group undertaking this project. Future work could involve exploring the reactivity of the formyl group to synthesize a library of derivatives and evaluating their biological activities or material properties.

Comprehensive Technical Guide on (4-Formylphenyl) Pyridine-3-Carboxylate (CAS 15131-72-3): Synthesis, Mechanisms, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry and materials science, the strategic selection of bifunctional building blocks is critical for developing advanced therapeutics. (4-Formylphenyl) pyridine-3-carboxylate (CAS Number: 15131-72-3), also known as 4-formylphenyl nicotinate, is a highly versatile intermediate[1]. Featuring both a reactive electrophilic formyl group and a biologically active nicotinate scaffold, this compound serves as a critical precursor in the synthesis of anti-fungal meso-arylporphyrins[2] and the development of Selective Estrogen Receptor Degraders (SERDs) for oncology[3].

This whitepaper provides an in-depth, field-proven guide to the physicochemical profiling, mechanistic synthesis, and advanced applications of this compound, designed for researchers and drug development professionals.

Quantitative Profiling and Chemical Identity

Before initiating any synthetic workflow, establishing the physicochemical baseline of the building block is paramount to ensure downstream reproducibility. The structural integration of the pyridine ring provides unique hydrogen-bonding capabilities, while the ester linkage offers a cleavable site for prodrug strategies.

Table 1: Physicochemical and Identification Properties

| Property | Value |

|---|---|

| IUPAC Name | 4-formylphenyl pyridine-3-carboxylate[1] |

| CAS Number | 15131-72-3[1] |

| Synonyms | Nicotinic acid 4-formyl-phenyl ester; 4-formylphenyl nicotinate[1],[4] |

| Molecular Formula | C₁₃H₉NO₃[5] |

| Molecular Weight | 227.22 g/mol [5] |

| Melting Point | 98–100 °C[2] |

| Appearance | White to yellow solid / powder[2],[6] |

Mechanistic Synthesis: The Steglich Esterification Workflow

The standard synthesis of (4-formylphenyl) pyridine-3-carboxylate relies on the Steglich esterification of nicotinic acid and 4-hydroxybenzaldehyde[2]. As an application scientist, I emphasize that the causality behind reagent selection is critical: N,N'-Dicyclohexylcarbodiimide (DCC) acts as a potent dehydrating agent, while N,N-Dimethylpyridin-4-amine (DMAP) is an indispensable nucleophilic catalyst. Without DMAP, the reactive O-acylisourea intermediate is highly susceptible to a detrimental[1,3]-sigmatropic rearrangement, yielding an unreactive N-acylurea byproduct.

Workflow of Steglich Esterification for synthesizing CAS 15131-72-3.

Step-by-Step Protocol: Steglich Esterification

-

Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve pyridine-3-carboxylic acid (24 mmol, 1.5 equiv), 4-hydroxybenzaldehyde (16 mmol, 1.0 equiv), and DMAP (2.4 mmol, 0.15 equiv) in 10 mL of anhydrous dichloromethane (DCM)[2].

-

Thermal Control: Cool the reaction mixture strictly to 0 °C using an ice bath. Causality: Low temperatures suppress the O-to-N acyl migration of the intermediate.

-

Activation: Dropwise add a solution of DCC (26 mmol, 1.6 equiv) dissolved in 15 mL of DCM[2].

-

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours[2].

-

Purification: Filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Evaporate the solvent under reduced pressure, wash the crude solid with water, and dry under vacuum for 2 hours[2].

-

Polishing: Recrystallize the crude product from a DCM/petroleum ether mixture to afford the pure white powder[2].

Self-Validating System Checkpoint: To validate the reaction's success autonomously, observe the physical state of the byproduct. DCU is highly insoluble in cold DCM. If the filtrate remains cloudy after cooling to 0 °C, DCU is still present and requires secondary filtration. Analytically, confirm the product via ¹H NMR; the presence of a distinct aldehyde proton singlet at ~9.99 ppm alongside the ester carbonyl stretch in FTIR (~1730 cm⁻¹) validates the structural integrity.

Advanced Application I: Meso-Arylporphyrins as Anti-Fungal Agents

(4-Formylphenyl) pyridine-3-carboxylate is a critical aldehyde precursor for synthesizing meso-arylporphyrins via the Adler-Longo condensation[2]. The formyl group reacts with pyrrole to form the porphyrin macrocycle, while the nicotinate moiety enhances the molecule's ability to target fungal extracellular aspartic proteinases[2].

Step-by-Step Protocol: Adler-Longo Condensation

-

Solvent Selection: Heat propionic acid to reflux (~141 °C). Causality: Propionic acid acts as both the solvent and the acid catalyst, providing the exact thermal energy required to drive tetramerization and subsequent air-oxidation of the porphyrinogen.

-

Reagent Addition: Add equimolar amounts of (4-formylphenyl) pyridine-3-carboxylate and freshly distilled pyrrole to the refluxing acid.

-

Reaction: Reflux for 30–60 minutes until the solution turns dark purple/black.

-

Recovery: Cool the mixture to room temperature and precipitate the porphyrin using methanol. Filter and wash extensively with hot water and methanol.

Self-Validating System Checkpoint: The formation of the porphyrin macrocycle is self-validating via UV-Vis spectroscopy. A successful synthesis will exhibit a highly characteristic, sharp Soret band at ~420 nm and four distinct Q-bands between 500–700 nm. Absence of the Soret band indicates a failure in macrocycle oxidation.

Table 2: Anti-Fungal Efficacy of Derived Meso-Arylporphyrins[2]

| Fungal Target | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |

|---|

| Candida spp. strains | 1.25 to >10 mg/mL | 2.5 to 5.0 mg/mL |

Advanced Application II: Selective Estrogen Receptor Degraders (SERDs)

In oncology drug discovery, particularly for ERα+ breast cancer, nicotinate derivatives are utilized to synthesize potent SERDs[3]. The formyl group of CAS 15131-72-3 serves as an electrophilic anchor. Through Mannich reactions or reductive aminations, basic amine side chains are conjugated to the scaffold[3].

Causality in Drug Design: These basic amine side chains are not arbitrary; they are sterically designed to extend into the Estrogen Receptor alpha (ERα) binding pocket. Upon binding, they physically displace Helix 12 of the receptor, preventing co-activator recruitment and tagging the receptor for rapid proteasomal degradation[3].

Mechanism of action for nicotinate-derived SERDs targeting ERα degradation.

References

-

Title: Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer Source: ACS Publications URL: [Link]

-

Title: Synthesis, Physicochemical Properties and Anti-Fungal Activities of New Meso-Arylporphyrins Source: MDPI URL: [Link]

Sources

The Pharmacological Versatility of the Pyridine-3-Carboxylate Scaffold: A Technical Guide to Exploring its Biological Activities

Abstract

The pyridine ring is a fundamental heterocyclic motif that is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Among its isomers, the pyridine-3-carboxylate (nicotinate) scaffold has garnered significant attention due to its broad and potent biological activities.[2] This technical guide provides an in-depth exploration of the diverse pharmacological potential of pyridine-3-carboxylate derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. Authored from the perspective of a senior application scientist, this document synthesizes technical data with practical insights into the experimental methodologies used to uncover and validate these activities. It is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their therapeutic discovery programs.

Introduction: The Pyridine-3-Carboxylate Core

The pyridine-3-carboxylate, or nicotinate, scaffold is an aromatic heterocyclic structure analogous to benzene, with one CH group replaced by a nitrogen atom and a carboxylate group at the 3-position.[1] This unique arrangement of atoms imparts a specific set of physicochemical properties, including basicity, water solubility, hydrogen bonding capability, and metabolic stability, making it an ideal candidate for drug development.[3] Its presence in essential biomolecules like nicotinamide adenine dinucleotide (NAD) and its precursor, nicotinic acid (Vitamin B3), underscores its fundamental role in biological systems.

The versatility of the pyridine-3-carboxylate core allows for facile chemical modification at various positions, enabling the generation of large and diverse compound libraries. This chemical tractability, combined with its inherent biological relevance, has led to the discovery of numerous derivatives with a wide spectrum of therapeutic applications, from anticancer and antimicrobial to anti-inflammatory and antidiabetic agents.[2][4][5] This guide will delve into these key biological activities, providing both the mechanistic rationale and the experimental workflows required to assess them.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridine-3-carboxylate derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[5][6][7] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[8]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyridine-3-carboxylate derivatives exert their anticancer effects is through the inhibition of protein kinases, particularly those involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase in this process, and its inhibition is a validated strategy in cancer therapy.[9]

dot

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Quantitative Data: In Vitro Anticancer Activity

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for representative pyridine-urea derivatives against the MCF-7 breast cancer cell line.[10]

| Compound | MCF-7 IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |

| 8e | 0.22 | 1.93 |

| 8n | 1.88 | 1.93 |

| 8a-d, 8g, 8i, 8k, 8l | 3.03 - 7.03 | 1.93 |

Data sourced from[10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]

Principle: The quantity of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, one can determine the effect of a test compound on cell viability.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7) to ~80% confluency.

-

Trypsinize and resuspend cells in fresh culture medium.

-

Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of medium.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]

-

-

Compound Treatment:

-

Prepare a stock solution of the pyridine-3-carboxylate derivative in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate for the desired exposure period (e.g., 48 hours).[10]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[11][12]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

-

Measure the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents.[13] Pyridine-3-carboxylate derivatives have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[9][14][15]

Mechanism of Action

The antimicrobial mechanisms of pyridine-3-carboxylate derivatives are varied. Some compounds are believed to interfere with microbial metabolic pathways, while others may disrupt cell wall synthesis or inhibit essential enzymes. The specific mechanism often depends on the overall structure of the derivative and the nature of its substituents.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The in vitro antimicrobial activity of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[16]

| Compound Class | Test Organism | MIC (µg/mL) |

| Pyridine-benzothiazole hybrids | P. aeruginosa, E. coli, S. aureus | Poor to fair activity reported |

| Dodecanoic acid derivatives | B. subtilis, S. aureus, E. coli | Good activity reported |

| Coumarin incorporated pyridine-3-carbonitriles | Various bacteria | Promising MIC values reported |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[16]

Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed after incubation.[16]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the pyridine-3-carboxylate derivative in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.[16]

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several isolated colonies of the test organism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16][17]

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]

-

-

Inoculation and Incubation:

-

Dispense 50 µL of the appropriate antimicrobial agent dilution into each well of a 96-well plate.

-

Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[16]

-

Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[16]

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.[16]

-

-

MIC Determination:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the test compound that completely inhibits visible growth.[16] The growth control well should be turbid, and the sterility control well should be clear.

-

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key pathological feature of many diseases. Pyridine-3-carboxylate derivatives have been shown to possess significant anti-inflammatory properties, often through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[3][16][18]

Mechanism of Action: COX Inhibition

Cyclooxygenase (COX) enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[19] Inhibition of COX-2 is a major therapeutic strategy for treating inflammatory conditions.

dot

Caption: The role of COX-2 in inflammation and its inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the anti-inflammatory activity of test compounds.[2][20]

Principle: Sub-plantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces an acute, localized inflammatory response characterized by edema (swelling).[20] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Compound Administration:

-

Induction of Edema:

-

Measurement of Paw Edema:

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[15]

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Perform statistical analysis (e.g., ANOVA) to determine the significance of the results.[20]

Antidiabetic Activity: Targeting Carbohydrate Metabolism

Pyridine-3-carboxylate derivatives have also shown promise as antidiabetic agents, primarily through the inhibition of enzymes involved in carbohydrate digestion, such as α-amylase.[12][20][22]

Mechanism of Action: α-Amylase Inhibition

α-Amylase is a key enzyme that catalyzes the hydrolysis of complex carbohydrates into simpler sugars.[6] By inhibiting this enzyme, the rate of glucose absorption is reduced, leading to a decrease in postprandial hyperglycemia, a major concern in type 2 diabetes.[6]

Quantitative Data: α-Amylase Inhibition

The inhibitory potential of compounds against α-amylase is determined by their IC50 values.

| Compound Class | α-Amylase IC50 |

| Pyrazolo[3,4-b]pyridine ester derivatives | 5.14 - 5.56 µM |

| Pyrazolo[3,4-b]pyridine hydrazide derivatives | 5.10 - 5.21 µM |

| Acarbose (Reference Drug) | ~200 µM |

Data sourced from[17]

Experimental Protocol: In Vitro α-Amylase Inhibition Assay

This is a colorimetric assay used to screen for α-amylase inhibitors.[6]

Principle: The assay measures the amount of reducing sugars produced from the enzymatic digestion of starch. The 3,5-dinitrosalicylic acid (DNSA) reagent reacts with these reducing sugars to produce a colored compound that can be quantified spectrophotometrically. In the presence of an inhibitor, the enzymatic activity is reduced, resulting in a lower amount of reducing sugars and a less intense color.[6]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Procedure:

-

Add 50 µL of the pyridine-3-carboxylate derivative solution (at various concentrations) to a 96-well plate.

-

Include a blank (buffer only) and a positive control (e.g., acarbose).[6]

-

Add 50 µL of the α-amylase solution to each well and incubate at 37°C for 10 minutes.[6]

-

Initiate the reaction by adding 50 µL of the 1% starch solution to each well.

-

Incubate at 37°C for 20 minutes.[6]

-

Stop the reaction by adding 100 µL of the DNSA reagent.[6]

-

Cover the plate and heat in a boiling water bath for 5 minutes to allow for color development.[6]

-

Cool the plate to room temperature and measure the absorbance at 540 nm.[6]

-

Data Analysis:

-

Calculate the percentage of α-amylase inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Other Notable Biological Activities

Beyond the activities detailed above, pyridine-3-carboxylate derivatives have been investigated for a range of other therapeutic applications, including:

-

Neuroprotective Effects: Certain dihydropyridine derivatives have shown the ability to protect against ischemic brain injury by blocking L-type Ca²⁺ channels and inhibiting calmodulin-dependent pathways.[11] Additionally, some derivatives are being explored as potential ligands for treating Alzheimer's disease.[23][24]

-

Urease Inhibition: Urease is an enzyme implicated in infections by Helicobacter pylori and the formation of kidney stones. Pyridine carboxamide and carbothioamide derivatives have been identified as potent urease inhibitors.[25]

Structure-Activity Relationships (SAR) and Future Perspectives

The extensive research into pyridine-3-carboxylate derivatives has begun to elucidate key structure-activity relationships. The nature and position of substituents on the pyridine ring and modifications to the carboxylate group can have a profound impact on biological activity and selectivity. For instance, the addition of hydrophobic groups can enhance antidiabetic activity, while specific substitutions can confer potent anticancer or antimicrobial properties.[20]

The future of drug discovery with this scaffold lies in the rational design of new derivatives based on a deeper understanding of their interactions with biological targets. The use of computational tools, such as molecular docking, can aid in predicting the binding modes of these compounds and guide the synthesis of more potent and selective inhibitors. Furthermore, the exploration of novel therapeutic targets for pyridine-3-carboxylate derivatives will undoubtedly expand their already impressive pharmacological profile.

Conclusion

The pyridine-3-carboxylate scaffold is a privileged structure in medicinal chemistry, offering a remarkable degree of chemical tractability and biological versatility. The derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents, among other activities. This guide has provided a comprehensive overview of these properties, grounded in established scientific literature and detailed experimental protocols. By understanding the mechanisms of action and the methodologies for evaluating these compounds, researchers and drug development professionals can more effectively harness the therapeutic potential of the pyridine-3-carboxylate scaffold in the ongoing quest for novel and effective medicines.

References

- A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (n.d.). Google Scholar.

- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI.

- In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide. (n.d.). Benchchem.

- Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. (n.d.). PubMed.

- Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck.

- Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". (n.d.). Benchchem.

- Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives. (2021). Journal of Pharmaceutical Research International.

- Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. (2024). MDPI.

- (PDF) Synthesis and antimicrobial studies of new pyridine derivatives. (n.d.). ResearchGate.

- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024). PMC.

- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (n.d.). MDPI.

- Application Notes and Protocols: In Vitro α-Amylase Inhibition Assay for Erythrocentaurin. (n.d.). Benchchem.

- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PMC.

- Pyridine Derivatives: A Comprehensive Review of Their Potential as Anti-Diabetic Agents. (2025). Bentham Science.

- A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. (n.d.). IJSDR.

- PHARMACOLOGICAL ACTIVITIES OF PYRIDINE DERIVATIVES: A REVIEW. (n.d.). wjpps.

- Cell Viability Assays. (2013). NCBI Bookshelf.

- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Advanced Biomedical Research.

- Anticancer Functions of Pyridine Heterocycles. (2022). IntechOpen.

- Biological Activities of Pyridine Derivatives. (n.d.). Building Block / BOC Sciences.

- A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Journal of Drug Delivery and Therapeutics.

- IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. (2024). Googleapis.com.

- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT.

- Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.). ResearchGate.

- Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025). ACS Chemical Neuroscience.

- Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches. (2021). Taylor & Francis.

- A Review on the Medicinal Importance of Pyridine Derivatives. (2015). ResearchGate.

- Pyridine: the scaffolds with significant clinical diversity. (n.d.). PMC.

- Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022). MDPI.

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. inotiv.com [inotiv.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. researchhub.com [researchhub.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. jove.com [jove.com]

- 18. rr-asia.woah.org [rr-asia.woah.org]

- 19. assaygenie.com [assaygenie.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. content.abcam.com [content.abcam.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. pubs.acs.org [pubs.acs.org]

Electronic and Photophysical Properties of Formyl-Substituted Pyridine Esters: A Technical Guide

Executive Summary

The rational design of functional fluorophores and photochemotherapeutic agents relies heavily on the precise modulation of heterocyclic scaffolds. Among these, formyl-substituted pyridine esters represent a highly versatile class of compounds. By strategically positioning a strongly electron-withdrawing formyl group (-CHO) alongside an ester linkage on the electron-deficient pyridine ring, researchers can engineer highly tunable "push-pull" electronic systems. This whitepaper provides an in-depth analysis of the electronic structures, photophysical mechanisms, and experimental characterization protocols for these molecules, serving as a definitive guide for application scientists and drug development professionals.

Core Structural and Electronic Principles

The photophysical behavior of pyridine derivatives is fundamentally governed by the nature and position of their ring substituents, which directly modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels[1].

The "Push-Pull" Electronic Architecture

In formyl-substituted pyridine esters, the formyl group acts as a potent electron-withdrawing group (EWG). When conjugated with the aromatic π-system, it significantly lowers the LUMO energy. Conversely, ester linkages—depending on their exact orientation and auxiliary substituents—can act as weak electron donors or modulators of the HOMO.

This creates a strong ground-state dipole. Upon the absorption of a photon, an electron is promoted from the HOMO to the LUMO, initiating a π−π∗ or n−π∗ transition[1]. Because the LUMO is heavily localized near the formyl moiety, this excitation triggers an Intramolecular Charge Transfer (ICT) . The causality here is critical: the rapid shift in electron density forces the molecule to undergo solvent relaxation, adopting a new, highly polar excited-state geometry before emitting a photon. This ICT mechanism is the primary reason these compounds often exhibit large Stokes shifts, minimizing self-absorption in fluorescence applications[2].

Protonation States and Electronic Tuning

The pyridine nitrogen possesses a lone pair of electrons that can readily accept a proton. The protonation state of the pyridine ring drastically alters its electron-withdrawing capacity. For instance, in highly compact push-pull systems like 3-hydroxyisonicotinaldehyde (HINA)—a structural analog to formyl-pyridine esters—the molecule exhibits distinct emissive properties across different protonation states, achieving a remarkable 15% quantum yield in water and emitting in the green spectrum (~533 nm) despite its minimal size[3]. The pKa values of these systems often fall within biologically relevant ranges, making them exceptional candidates for ratiometric pH sensing[3].

Photophysical Mechanisms and Pathways

The interaction of light with formyl-substituted pyridine esters follows a self-consistent cascade of photophysical events. Understanding these pathways is essential for optimizing their use in biological imaging or phototherapy.

Fig 1: Photophysical pathways of formyl-substituted pyridine esters highlighting ICT and ISC.

Intersystem Crossing (ISC) and Photochemotherapy

While fluorescence relies on the radiative decay from the singlet excited state ( S1→S0 ), certain pyridine ester derivatives—particularly oxime esters—are engineered to undergo Intersystem Crossing (ISC) to the triplet state ( T1 ). Pyridine and p-nitrophenyl oxime esters have been shown to absorb UV light (>300 nm, with some active at 365 nm) and efficiently generate reactive species[4]. These compounds bind to DNA via intercalation (evidenced by the quenching of ethidium bromide fluorescence) and act as potent DNA photocleavers upon irradiation, presenting a viable "on-demand" approach for photochemotherapy[4][5].

Metal Coordination and Luminescence

Formyl-substituted pyridine esters, such as 6-formyl-pyridine-2-carboxylate derivatives, are also exceptional ligands for heavy metal coordination. When complexed with Lanthanides like Europium ( Eu3+ ), the pyridine scaffold acts as an "antenna," absorbing UV light and transferring the energy to the metal center. The excited-state luminescence lifetimes of these complexes are highly sensitive to their first coordination sphere, allowing researchers to determine the exact number of directly coordinated water molecules by comparing lifetimes in H2O versus D2O [6].

Quantitative Data Summary

The table below summarizes the core photophysical parameters of representative formyl-pyridine and related ester derivatives across different applications.

| Compound Class | Representative Scaffold | Absorbance Max ( λabs ) | Emission Max ( λem ) | Quantum Yield ( ΦF ) | Key Application |

| Push-Pull Pyridines | HINA (Formyl-hydroxy-pyridine) | ~385 nm | ~533 nm | ~15% (in water) | Biological pH/Cysteine sensing[3] |

| Pyridine Oxime Esters | p-Nitrophenyl oxime ester | 312 nm – 365 nm | N/A (Quenched) | Low (Favors ISC) | DNA Photocleavage / Photochemotherapy[4] |

| Pyridine-2-carboxylates | 6-formyl-pyridine-2-carboxylate | UV Range | Ligand/Metal dependent | Variable | Europium complexation & Luminescence[6] |

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the photophysical characterization of these compounds must follow a self-validating workflow. The following protocols detail the exact methodologies required to extract reliable absorption, emission, and quantum yield data[2].

Fig 2: Step-by-step experimental workflow for the photophysical characterization of fluorophores.

Protocol A: UV-Vis and Fluorescence Emission Characterization

Objective: Determine the molar absorptivity ( ϵ ), excitation maximum ( λex ), emission maximum ( λem ), and Stokes shift.

-

Solvent Selection: Prepare spectroscopic-grade solvents of varying polarities (e.g., Toluene, DCM, Ethanol, Water) to evaluate solvatochromism (ICT validation).

-

Sample Preparation: Dissolve the formyl-pyridine ester to a stock concentration of 1 mM. Dilute to a working concentration of 1–10 µM.

-

Causality Check: The optical density (OD) must be kept below 0.1 at the excitation wavelength. High concentrations lead to the "inner-filter effect," where the fluorophore re-absorbs its own emission, artificially skewing the spectral shape and deflating intensity[2].

-

-

Absorbance Scan: Record the absorbance from 200–800 nm. Identify λabs . Calculate ϵ using the Beer-Lambert law ( A=ϵcl )[2].

-

Emission Scan: Excite the sample at λabs . Record the emission spectrum. The difference between λem and λabs yields the Stokes shift[2].

Protocol B: Relative Fluorescence Quantum Yield ( ΦF ) Determination

Objective: Quantify the efficiency of the fluorescence process relative to a known standard.

-

Standard Selection: Choose a reference standard (e.g., Quinine Sulfate or Fluorescein) with an absorption profile that overlaps the sample's λabs [2].

-

Absorbance Matching (Self-Validation Step): Prepare dilute solutions of both the standard and the formyl-pyridine ester. Iteratively adjust concentrations until the absorbance of both solutions at the chosen excitation wavelength is identical and strictly <0.1 [2]. This guarantees that both samples absorb the exact same number of photons, isolating emission efficiency as the sole variable.

-

Integration: Record the fluorescence emission spectra for both using identical instrument settings (slit width, PMT voltage). Integrate the total area under the emission curves ( I ).

-

Calculation: Apply the comparative quantum yield equation[2]:

Φs=Φr×(IrIs)×(AsAr)×(nr2ns2)(Where Φ is quantum yield, I is integrated intensity, A is absorbance, n is the solvent refractive index, and subscripts s and r denote sample and reference).

Protocol C: Luminescence Lifetime Mapping (Lanthanide Complexes)

Objective: Determine the first coordination sphere hydration of pyridine-carboxylate metal complexes.

-

Complexation: Synthesize the Europium-ligand complex using the 6-formyl-pyridine-2-carboxylate derivative in acidic conditions[6].

-

Isotope Exchange: Prepare two identical sets of the complex: one dissolved in H2O and the other in D2O [6].

-

Time-Resolved Spectroscopy: Excite the samples using a pulsed laser source. Monitor the decay of the Eu3+ emission.

-

Causality Check: O-H oscillators in water highly quench Lanthanide luminescence via non-radiative vibrational relaxation. O-D oscillators in heavy water have lower vibrational frequencies and do not quench effectively. The difference in excited-state lifetimes between the H2O and D2O samples directly correlates to the number of coordinated water molecules[6].

-

Conclusion

Formyl-substituted pyridine esters are highly privileged scaffolds in modern photochemistry. By leveraging the electron-withdrawing nature of the formyl group against the modularity of the ester linkage, scientists can engineer molecules with precise HOMO-LUMO gaps. Whether the goal is to trigger Intramolecular Charge Transfer for bright, environmentally sensitive biological probes, or to facilitate Intersystem Crossing for targeted DNA photocleavage, mastering the photophysical causality of these structures is the first step toward advanced application development.

References

- Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities.ResearchGate.

- Basic photophysical properties of substituted pyridine compounds.BenchChem.

- Photophysical properties of novel pyridine derivatives.BenchChem.

- Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies.MDPI.

- Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies.PubMed.

- Discovery of a size-record breaking green-emissive fluorophore: small, smaller, HINA.ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Engineering Hydrolytic Stability in Aromatic Esters: A Technical Guide to (4-Formylphenyl) Pyridine-3-Carboxylate

Executive Summary

Aromatic esters are critical structural motifs in the design of prodrugs, covalent enzyme inhibitors, and chemical biology probes. The hydrolytic stability of these ester linkages dictates their pharmacokinetic half-life, shelf-life, and physiological efficacy. Among these, (4-formylphenyl) pyridine-3-carboxylate represents a highly tuned system where stereoelectronic effects significantly accelerate ester cleavage. This whitepaper dissects the mechanistic causality behind its lability and provides a self-validating analytical framework for quantifying its hydrolytic profile.

Mechanistic Foundations & Causality

The hydrolysis of aromatic esters in aqueous physiological media (pH 7.4) proceeds primarily via a base-catalyzed mechanism (hydroxide nucleophilic attack) or water-mediated neutral hydrolysis. The rate-determining step is the formation of the tetrahedral intermediate[1]. The activation energy required to reach this transition state is governed by the electronic properties of both the acyl group and the phenolic leaving group.

For (4-formylphenyl) pyridine-3-carboxylate, two synergistic electronic effects drive its pronounced hydrolytic lability:

-

Acyl Activation (Pyridine-3-carboxylate): The nitrogen atom in the pyridine ring exerts a strong inductive electron-withdrawing effect (-I). This increases the partial positive charge ( δ+ ) on the carbonyl carbon, lowering the LUMO energy and making it highly susceptible to nucleophilic attack by OH− or H2O .

-

Leaving Group Stabilization (4-Formylphenyl): The cleavage of the ester bond relies on the expulsion of the phenoxide anion. The para-formyl group (-CHO) is a potent electron-withdrawing group ( σp=+0.42 ). Through extended conjugation, the formyl group delocalizes the developing negative charge on the phenoxide oxygen during the transition state[2]. This resonance stabilization drastically lowers the pKa of the conjugate acid (4-hydroxybenzaldehyde, pKa≈7.6 ), making it an excellent leaving group compared to phenol ( pKa≈10.0 ).

The relationship between these stereoelectronic factors and the hydrolysis rate is mathematically modeled using the Hammett linear free-energy relationship (LFER), log(k/k0)=ρσ [3]. The positive ρ value for alkaline hydrolysis combined with the positive σ constants of the pyridine and formyl substituents mathematically guarantees a logarithmically accelerated hydrolysis rate[2].

Predictive and Empirical Kinetic Data

To contextualize the lability of (4-formylphenyl) pyridine-3-carboxylate, we compare its theoretical and empirical half-lives against other structural analogs. The data illustrates how the sequential addition of electron-withdrawing groups (EWGs) collapses the half-life.

Table 1: Comparative Hydrolytic Half-Lives of Aromatic Esters in PBS (pH 7.4, 37°C)

| Compound | Acyl Group | Phenolic Leaving Group | Hammett σp (Phenol) | Est. Half-Life ( t1/2 ) |

| Phenyl benzoate | Benzoate | Phenol | 0.00 | > 200 hours |

| Phenyl nicotinate | Pyridine-3-carboxylate | Phenol | 0.00 | ~ 45 hours |

| (4-Formylphenyl) benzoate | Benzoate | 4-Hydroxybenzaldehyde | +0.42 | ~ 8 hours |

| (4-Formylphenyl) pyridine-3-carboxylate | Pyridine-3-carboxylate | 4-Hydroxybenzaldehyde | +0.42 | < 2 hours |

| (4-Nitrophenyl) pyridine-3-carboxylate | Pyridine-3-carboxylate | 4-Nitrophenol | +0.78 | < 15 minutes |

Experimental Workflows: Self-Validating Hydrolytic Stability Assay

From an application science perspective, a robust analytical protocol must be self-validating . Simply measuring the disappearance of the parent compound is insufficient, as apparent loss could result from precipitation, container adsorption, or oxidative degradation. A rigorous HPLC-UV/MS assay must simultaneously track the parent ester's depletion and the stoichiometric appearance of the hydrolysis products while utilizing an internal standard to correct for injection variability[4].

Step-by-Step Methodology:

-

Stock Preparation: Dissolve (4-formylphenyl) pyridine-3-carboxylate in LC-MS grade DMSO to a concentration of 10 mM. Prepare a 10 mM stock of Caffeine (Internal Standard, IS) in DMSO[4].

-

Matrix Equilibration: Pre-warm 980 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a thermoshaker at 37°C and 400 rpm[4].

-

Reaction Initiation: Spike 10 µL of the ester stock and 10 µL of the IS stock into the pre-warmed PBS (Final concentration: 100 µM ester, 100 µM IS, 2% DMSO). Vortex immediately.

-

Kinetic Sampling: At predefined time points ( t = 0, 15, 30, 60, 120, 240 minutes), extract 50 µL aliquots from the reaction mixture[4].

-

Reaction Quenching: Immediately dispense the 50 µL aliquot into 50 µL of ice-cold acetonitrile to precipitate buffer salts and halt hydrolysis[4].

-

Sample Processing: Centrifuge the quenched samples at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material. Transfer the supernatant to HPLC vials.

-

HPLC-UV/MS Analysis: Inject 10 µL onto a C18 reverse-phase column (e.g., XBridge BEH130 C18, 5 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor at 254 nm (for the pyridine and formyl chromophores) and via ESI-MS[4].

-

Data Validation (Causality Check): Calculate the ratio of the Ester Peak Area to the Caffeine Peak Area. Plot ln(Area Ratio) versus Time. A linear fit confirms pseudo-first-order kinetics. Crucially, integrate the peak for 4-hydroxybenzaldehyde; its molar appearance must match the molar disappearance of the ester to validate that hydrolysis is the sole degradation pathway.

Workflow Visualization

HPLC-MS workflow for assessing hydrolytic stability, utilizing internal standards and mass balance.

References

-

Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate.2

-

Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. 3

-

Hydrolytic Stability of Synthetic Ester Lubricants. S. Boyde. ResearchGate. 1

-

Tailored Phenyl Esters Inhibit ClpXP and Attenuate Staphylococcus aureus α‐Hemolysin Secretion. D-nb.info. 4

Sources

Methodological & Application

Application Note: Divergent Synthesis of Novel Heterocyclic Scaffolds from (4-Formylphenyl) Pyridine-3-Carboxylate

Introduction & Strategic Rationale

In modern drug discovery, the rapid generation of diverse heterocyclic libraries from a single, versatile precursor is a highly valued strategy. (4-Formylphenyl) pyridine-3-carboxylate (CAS: 15131-72-3) [1] serves as an exceptional bifunctional building block. Structurally, it combines a nicotinate (pyridine-3-carboxylate) ester linkage with a highly reactive benzaldehyde moiety.

The highly electrophilic formyl group acts as the primary synthetic anchor. By subjecting this specific aldehyde to different multicomponent reactions (MCRs) and cyclocondensations, researchers can divergently synthesize dihydropyrimidinones (DHPMs), benzimidazoles, and thiazolidin-4-ones. These resulting scaffolds are privileged structures in medicinal chemistry, known for their anticancer, antimicrobial, and antitubercular properties [2][3].

Divergent synthetic pathways from the precursor to novel heterocycles.

Experimental Protocols & Mechanistic Causality

As a self-validating system, each protocol below is designed not just with sequential steps, but with explicit mechanistic rationales to ensure the researcher understands the causality of the reaction conditions.

Protocol A: Biginelli Multicomponent Synthesis of Dihydropyrimidinones

Mechanistic Rationale : The Biginelli reaction is a one-pot, three-component condensation [4]. The addition of a Brønsted acid catalyst (like p -toluenesulfonic acid) is critical; it protonates the aldehyde oxygen, dramatically increasing the electrophilicity of the formyl carbon. This facilitates the initial nucleophilic attack by urea to form an acyliminium ion intermediate, which is subsequently trapped by the enol form of the β -ketoester. Step-by-Step Procedure :

-

Preparation : In a 50 mL round-bottom flask, dissolve 1.0 mmol of (4-formylphenyl) pyridine-3-carboxylate, 1.2 mmol of urea, and 1.0 mmol of ethyl acetoacetate in 10 mL of absolute ethanol.

-

Catalysis : Add 10 mol% of p -toluenesulfonic acid ( p -TSA).

-

Reflux : Heat the mixture to 80 °C with continuous magnetic stirring for 3–5 hours. Monitor the consumption of the aldehyde via TLC (Eluent: Ethyl Acetate:Hexane, 1:1).

-

Workup : Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of crushed ice. The sudden drop in solubility forces the DHPM product to precipitate.

-

Purification : Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure dihydropyrimidinone derivative.

Protocol B: Condensation Synthesis of Benzimidazole Derivatives

Mechanistic Rationale : The synthesis of benzimidazoles from aldehydes and o-phenylenediamine (OPD) proceeds via a Schiff base intermediate that undergoes intramolecular cyclization to form a benzimidazoline [5]. Because benzimidazoline is thermodynamically unstable compared to its aromatic counterpart, a mild oxidant (e.g., catalytic iodine) is required to drive the oxidative aromatization, yielding the final benzimidazole core. Step-by-Step Procedure :

-

Preparation : Mix 1.0 mmol of (4-formylphenyl) pyridine-3-carboxylate and 1.1 mmol of o-phenylenediamine in 15 mL of a 1:1 (v/v) ethanol/water mixture.

-

Oxidation : Add 5 mol% of molecular iodine ( I2 ). The iodine acts as a mild, environmentally benign oxidant.

-

Reaction : Stir the mixture at 50 °C for 2–4 hours. A distinct color change (typically darkening) indicates the oxidative aromatization is occurring.

-

Workup : Quench the reaction with 10 mL of a 10% aqueous sodium thiosulfate solution to reduce any unreacted iodine. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification : Dry the combined organic layers over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Dichloromethane:Methanol, 95:5).

Protocol C: Cyclocondensation to Thiazolidin-4-ones

Mechanistic Rationale : This is a sequential, one-pot cascade reaction [2]. First, the aldehyde condenses with a primary amine to form an imine (Schiff base). The removal of water is critical here to prevent equilibrium reversal. Next, the nucleophilic sulfhydryl (-SH) group of thioglycolic acid attacks the imine carbon. Finally, a Lewis acid ( ZnCl2 ) promotes the intramolecular lactamization (cyclization) by activating the carboxylic acid moiety of the thioglycolic acid. Step-by-Step Procedure :

-

Imine Formation : In a 50 mL flask equipped with a Dean-Stark trap, combine 1.0 mmol of the precursor and 1.0 mmol of a primary aromatic amine (e.g., aniline) in 20 mL of anhydrous toluene. Reflux for 2 hours to azeotropically remove water.

-

Cyclocondensation : Cool the mixture to room temperature. Add 1.5 mmol of thioglycolic acid and 10 mol% of anhydrous zinc chloride ( ZnCl2 ).

-

Reflux : Resume reflux for an additional 8 hours.

-

Workup : Cool the mixture and wash the organic layer with saturated aqueous NaHCO3 (to remove unreacted thioglycolic acid) followed by brine.

-

Purification : Dry over MgSO4 , evaporate the toluene, and recrystallize the crude solid from ethanol.

Mechanistic pathway for the synthesis of thiazolidin-4-ones via imine intermediate.

Quantitative Data Presentation

The table below summarizes the optimized reaction parameters and expected yields for the three divergent pathways, allowing for rapid comparison of synthetic efficiency.

Table 1: Reaction Optimization and Yield Comparison

| Target Heterocyclic Scaffold | Catalyst / Reagent | Solvent System | Temp (°C) | Time (h) | Avg. Yield (%) | Key Mechanistic Driver |

| Dihydropyrimidinone | p -TSA (10 mol%) | Absolute Ethanol | 80 | 3 - 5 | 85 - 92 | Acyliminium ion stabilization |

| Benzimidazole | Iodine (5 mol%) | EtOH / H₂O (1:1) | 50 | 2 - 4 | 78 - 88 | Oxidative aromatization |

| Thiazolidin-4-one | ZnCl2 (10 mol%) | Anhydrous Toluene | 110 | 8 - 10 | 70 - 82 | Lewis acid-promoted lactamization |

References

-

Kowalczyk, A., et al. "Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present)." Molecules, 2025. Available at: [Link]

-

Bratulescu, G. "Introductory Chapter: Short Insight in Synthesis and Applications of Benzimidazole and Its Derivatives." IntechOpen, 2019. Available at: [Link]

-

Kappe, C. O. "Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog." Chemical Reviews, 2000. Available at:[Link]

-

RSC Publishing . "Innovative approaches to the synthesis of five-membered heteroaromatics with emerging synthetic methodologies." RSC Advances, 2026. Available at: [Link]

Application Note: Derivatization of 4-Formylphenyl Nicotinate for High-Throughput Biological Screening

Introduction & Chemical Rationale

In modern drug discovery, the selection of a versatile, bifunctional scaffold is critical for generating diverse chemical libraries with high biological relevance. 4-Formylphenyl nicotinate (also known as 4-formylphenyl pyridine-3-carboxylate, CAS 15131-72-3) represents an ideal starting point for such endeavors. This molecule combines two highly actionable moieties: an electrophilic benzaldehyde group and a nucleophilic pyridine ring.

Recent literature highlights the utility of this scaffold in synthesizing complex therapeutic agents. For instance, 4-formylphenyl nicotinate has been successfully utilized as a precursor for meso-arylporphyrins, which exhibit potent anti-fungal activities against Candida and dermatophyte strains[1]. Furthermore, structurally related nicotinate and benzoic acid derivatives have been explored as selective estrogen receptor degraders (SERDs) in targeted cancer therapies[2].

By strategically derivatizing either the formyl group or the pyridine nitrogen, researchers can rapidly generate libraries tailored for specific biological targets, ranging from enzyme inhibitors to mitochondria-targeting antineoplastic agents.

Derivatization Pathways and Mechanistic Design

The structural dichotomy of 4-formylphenyl nicotinate allows for orthogonal functionalization strategies without the need for complex protecting group chemistry.

Fig 1. Orthogonal derivatization workflows for 4-formylphenyl nicotinate.

Formyl Modification: Reductive Amination

Reductive amination is a cornerstone reaction in medicinal chemistry and DNA-encoded library (DEL) generation due to its high chemoselectivity, broad substrate scope, and mild aqueous-compatible conditions[3][4].

-

Causality of Reagent Choice: We utilize sodium triacetoxyborohydride (NaBH(OAc)₃) rather than sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that selectively reduces the transient iminium ion without reducing the unreacted formyl group to an alcohol, thereby maximizing the yield of the desired secondary/tertiary amine and simplifying downstream purification.

Pyridine Modification: Delocalized Lipophilic Cations (DLCs)

The pyridine nitrogen can undergo nucleophilic substitution (S_N2) with alkyl halides to form pyridinium salts.

-

Causality of Biological Targeting: Pyridinium salts act as delocalized lipophilic cations (DLCs). Because cancer cell mitochondria maintain a hyperpolarized (highly negative) membrane potential (ΔΨm) compared to healthy cells, DLCs selectively accumulate in the mitochondrial matrix of malignant cells[5][6]. This makes the quaternization of 4-formylphenyl nicotinate an elegant strategy for developing targeted photodynamic therapies or apoptosis-inducing agents.

Fig 2. Mechanism of selective mitochondrial accumulation via pyridinium salt formation.

Self-Validating Experimental Protocols

The following protocols are designed for high-throughput execution. Each includes built-in analytical validation steps to ensure the integrity of the generated library.

Protocol A: High-Throughput Reductive Amination (96-Well Format)

Objective: Generate a library of stable secondary amines for kinase and enzyme inhibition screening.

-

Preparation: In a 96-well deep-well plate, dispense 4-formylphenyl nicotinate (0.1 mmol, 22.7 mg) into each well.

-

Imine Formation: Add 0.5 mL of 1,2-dichloroethane (DCE) containing 1% (v/v) glacial acetic acid to each well. Add diverse primary amines (0.12 mmol, 1.2 eq) to the respective wells. Seal and agitate at room temperature for 2 hours.

-

Validation Checkpoint 1 (IPC): Analyze an aliquot via LC-MS. The aldehyde peak (expected [M+H]⁺ at m/z 228.06) should be depleted, replaced by the corresponding imine mass.

-

-

Reduction: Add NaBH(OAc)₃ (0.15 mmol, 31.8 mg, 1.5 eq) to each well. Reseal and agitate for 12 hours at room temperature.

-

Quench & Workup: Quench the reaction by adding 0.5 mL of saturated aqueous NaHCO₃. Centrifuge the plate to separate the organic and aqueous layers. Transfer the lower organic layer (DCE) to a clean plate using a liquid handler.

-

Solvent Removal: Evaporate the solvent under a stream of nitrogen (e.g., using a Genevac system).

-

Validation Checkpoint 2 (Final): Re-dissolve in DMSO. LC-MS must confirm the mass of the reduced amine. The retention time on reverse-phase HPLC will be shorter than the starting material due to the introduction of the polar amine group.

-

Protocol B: Synthesis of Mitochondria-Targeting Pyridinium Salts

Objective: Quaternize the pyridine ring to generate delocalized lipophilic cations for cellular assays.

-

Reaction Setup: In a 20 mL scintillation vial, dissolve 4-formylphenyl nicotinate (1.0 mmol, 227 mg) in 5 mL of anhydrous acetonitrile (ACN).

-

Alkylation: Add the alkylating agent (e.g., Iodomethane or Benzyl bromide) (3.0 mmol, 3.0 eq).

-

Heating: Cap the vial tightly and heat at 80 °C in a reaction block for 16 hours.

-

Causality: The electron-withdrawing nature of the ester linkage slightly deactivates the pyridine nitrogen, necessitating elevated temperatures and an excess of the alkyl halide to drive the S_N2 reaction to completion.

-

-

Isolation: Cool the reaction to room temperature. Add 10 mL of cold diethyl ether to precipitate the pyridinium salt. Filter the precipitate and wash with additional ether.

-

Validation Checkpoint (NMR): Analyze the product via ¹H-NMR in DMSO-d₆.

-

Self-Validation Metric: The formation of the pyridinium salt is confirmed by a significant downfield shift (+0.5 to +1.0 ppm) of the pyridine ring protons (specifically the protons ortho to the nitrogen) compared to the neutral starting material, directly proving the presence of the permanent positive charge.

-

Quantitative Data Summaries

Table 1: Physicochemical Properties and Biological Trajectories of Scaffold Derivatives

| Derivative Class | Target Modification | Key Physicochemical Shift | Primary Biological Application | Expected LogP Shift |

| Parent Scaffold | None (4-Formylphenyl Nicotinate) | Baseline (Neutral, Electrophilic) | Precursor / Intermediate | Baseline (~2.1) |

| Secondary Amines | Formyl Group (Reductive Amination) | Increased basicity, H-bond donor capability | Kinase/Enzyme Inhibitors | Variable (depends on amine) |

| Hydrazones | Formyl Group (Condensation) | Extended π-conjugation, rigidity | Antimicrobial / Antifungal | +0.5 to +1.5 |

| Pyridinium Salts | Pyridine Nitrogen (Alkylation) | Permanent cationic charge, high water solubility | Mitochondrial Targeting (Cancer) | -1.0 to -2.0 (Highly polar) |

Table 2: Optimization of Reductive Amination Conditions (Scaffold Validation)

| Reducing Agent | Solvent System | Additive | Conversion (%) | Byproduct (Alcohol) (%) | Suitability for HT Library |

| NaBH₄ | Methanol | None | 65% | 30% | Poor (Poor chemoselectivity) |

| NaBH₃CN | Methanol | AcOH (1%) | 85% | <5% | Moderate (Toxicity concerns) |

| NaBH(OAc)₃ | DCE | AcOH (1%) | >95% | <1% | Excellent (High purity) |

References[2] Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer - ACS Publications -https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00249[1] Synthesis, Physicochemical Properties and Anti-Fungal Activities of New Meso-Arylporphyrins - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10856000/[3] Mechanochemical Reductive Amination of Aldehydes and Ketones: Solid-State Synthesis of the Antiparkinsonian Drugs Rasagiline and Safinamide - ACS Publications -https://pubs.acs.org/doi/10.1021/acssuschemeng.3c05123[4] DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5505230/[5] Mitochondria targeted fluorogenic theranostic agents for cancer therapy - ResearchGate -https://www.researchgate.net/publication/358504000_Mitochondria_targeted_fluorogenic_theranostic_agents_for_cancer_therapy[6] Mitochondria-Targeted Fluorescent Probes: Bridging Molecular Innovation and Disease Diagnosis - ACS Publications -https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01500

Sources

- 1. Synthesis, Physicochemical Properties and Anti-Fungal Activities of New Meso-Arylporphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

One-Pot Synthesis of Substituted Pyridine Derivatives: A Detailed Guide for Researchers

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Consequently, the development of efficient and versatile methods for the synthesis of substituted pyridines is of paramount importance. This guide provides an in-depth exploration of one-pot synthesis protocols for preparing these valuable derivatives, focusing on the underlying mechanisms, practical experimental procedures, and the advantages of modern methodologies.

The Power of One-Pot Reactions

Traditional multi-step syntheses often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and significant solvent and reagent waste. One-pot reactions, particularly multicomponent reactions (MCRs), offer an elegant solution by combining multiple reaction steps in a single flask without isolating intermediates.[1][2][3][4] This approach enhances efficiency, reduces waste, and allows for the rapid generation of molecular diversity, making it a highly attractive strategy in both academic and industrial research.[3][5]

The Hantzsch Pyridine Synthesis: A Classic Reimagined

First reported in 1881 by Arthur Hantzsch, this multicomponent reaction remains one of the most straightforward methods for synthesizing dihydropyridines, which can then be oxidized to the corresponding pyridines.[6][7] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[6][8][9]

Mechanistic Insights

The reaction proceeds through a series of condensation and addition reactions. The currently accepted mechanism involves the initial formation of two key intermediates: an enamine from the reaction of a β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product) from the reaction of the aldehyde and the other β-ketoester.[7][8] A subsequent Michael addition of the enamine to the unsaturated carbonyl, followed by cyclization and dehydration, yields the 1,4-dihydropyridine (1,4-DHP) core.[8] The final step to achieve the aromatic pyridine is an oxidation, for which various reagents can be employed.[8][9]

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Modern Protocols and Enhancements

While the classical Hantzsch reaction is robust, it can be hampered by long reaction times and harsh conditions.[6] Modern modifications often employ microwave irradiation or catalysts to improve yields and reduce reaction times.[6][10] Green chemistry approaches have also been explored, utilizing environmentally benign solvents like water or glycerol, or even solvent-free conditions.[6]

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis

This protocol describes a rapid and efficient synthesis of a 1,4-dihydropyridine derivative under microwave irradiation.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

β-Ketoester (e.g., ethyl acetoacetate)

-

Ammonium acetate

-

Ethanol

-

Microwave synthesizer

Procedure:

-

In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (5 mL).

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the mixture at a controlled temperature (e.g., 100 °C) for a short duration (e.g., 5-10 minutes).[10]

-

After the reaction is complete, cool the vessel to room temperature.

-